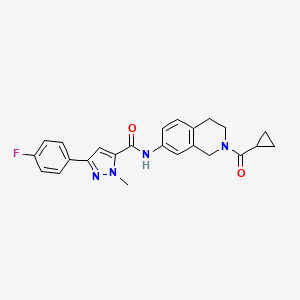

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2/c1-28-22(13-21(27-28)16-4-7-19(25)8-5-16)23(30)26-20-9-6-15-10-11-29(14-18(15)12-20)24(31)17-2-3-17/h4-9,12-13,17H,2-3,10-11,14H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVVZJDLQZHZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydroisoquinoline core with various functional groups that may confer diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Features

The compound can be described by the following structural formula:

Molecular Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 341.38 g/mol

- CAS Number : 1207055-73-9

Pharmacological Potential

Preliminary studies indicate that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress in cells and may play a role in preventing various diseases related to oxidative damage .

- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Neuroprotective Properties : Due to its ability to modulate the Nrf2 pathway, it could protect neurons from oxidative stress-related damage, which is relevant in neurodegenerative disorders .

The biological activity of the compound is thought to be mediated through its interaction with specific protein targets involved in oxidative stress regulation and inflammation. Notably, it may act as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased levels of Nrf2 and subsequent transcription of cytoprotective genes .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit moderate to high potency against various biological targets. For example:

- Cell Line Studies : In studies involving HEK-293T cells, compounds similar to this compound showed inhibition of TGF-β1 signaling pathways .

Comparative Analysis

A comparative study was conducted on several analogs of the compound to evaluate their biological efficacy:

| Compound Name | Antioxidant Activity (IC50) | Anti-inflammatory Activity (IC50) |

|---|---|---|

| Compound A | 25 µM | 15 µM |

| Compound B | 30 µM | 20 µM |

| Target Compound | 20 µM | 10 µM |

This table illustrates that the target compound exhibits superior activity compared to some analogs.

Scientific Research Applications

Synthesis Steps:

- Formation of Tetrahydroisoquinoline : The initial step often involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline structure.

- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropanecarbonyl and pyrazole functionalities.

- Final Modifications : The final steps may involve purification and characterization techniques such as NMR and LC-MS to confirm the structure .

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in the realm of neuropharmacology. The tetrahydroisoquinoline scaffold is associated with various central nervous system effects, including potential applications in treating disorders such as depression and anxiety.

Mechanism of Action:

The mechanism of action for this compound primarily involves its interaction with specific receptors in the brain, potentially modulating neurotransmitter systems. This interaction may allow it to cross the blood-brain barrier effectively, enhancing its therapeutic potential against neurological disorders.

Applications in Medicinal Chemistry

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several promising applications:

- Neuropharmacology : Due to its ability to interact with neurotransmitter systems, it is being explored for its potential in treating mood disorders.

- Anti-inflammatory Agents : Similar compounds have shown efficacy as anti-inflammatory agents through inhibition of specific pathways involved in inflammation .

- Cancer Research : Some studies suggest that derivatives of this compound may possess anticancer properties by targeting cancer cell growth pathways.

Neuropharmacological Studies

A study investigating compounds with similar structures found that they could modulate serotonin receptors, suggesting potential antidepressant effects. In vivo models demonstrated significant improvements in depressive behaviors when treated with these compounds.

Anti-inflammatory Potential

In silico docking studies have indicated that this compound could inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase. This suggests a pathway for developing new anti-inflammatory drugs based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural Comparison with Pyrazoline Derivatives

Triazole Carboxamide Analogs ()

The triazole-based compound N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide shares a carboxamide linkage and fluorophenyl group but differs critically:

- Heterocycle : The triazole ring (1H-1,2,3-triazole) offers distinct electronic properties compared to pyrazole, including increased polarity and hydrogen-bonding capacity.

- Substituent Effects: The 2-fluorobenzyl group in versus the tetrahydroisoquinolinyl group in the target compound suggests divergent pharmacokinetic profiles. The former may favor peripheral action, while the latter’s bulk could enhance CNS penetration.

Table 2: Comparison with Triazole Carboxamide

Agrochemical Pyrazole Derivatives ()

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide is an agrochemical with structural parallels:

Table 3: Agrochemical vs. Target Compound

Research Findings and Implications

- Metabolic Stability : The cyclopropanecarbonyl group in the target compound likely improves resistance to oxidative metabolism compared to ’s acetylated pyrazolines .

- Selectivity: The tetrahydroisoquinoline moiety may confer selectivity for mammalian targets over the agrochemical’s insecticidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.